Z-Ala-his-OH

Vue d'ensemble

Description

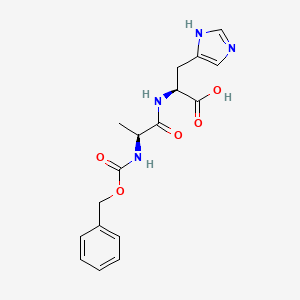

“Z-Ala-his-OH” is a dipeptide with the amino acids alanine and histidine . It is often used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The empirical formula is C14H18N2O5 . More detailed information about its structure can be found in various databases .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, one study showed that the use of peptide ligands can stop the Cu (Aβ)-induced ROS production . Another study discussed the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex. The molecular weight is 294.30 . More detailed information about its physical and chemical properties can be found in various databases .

Applications De Recherche Scientifique

Green Technologies in Food Industry

Z-Ala-OH, as part of the Z-Ala-Phe dipeptide, has been used in a study aiming to establish a synthetic route for preparing bitter-taste dipeptides. This research highlights its potential application in the food industry as a substitute for caffeine in additives. The study employed green technologies combining biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, showcasing an eco-friendly approach to producing high-solubility, low-toxicity compounds (Ungaro et al., 2015).

Synthesis of Oligonucleo-peptides

In the field of peptide chemistry, Z-Ala-OH was used in the Wolff Rearrangement of diazo ketones derived from amino acids. This method facilitated the formation of oligonucleo-peptides, representing a novel approach to creating chimeric biomolecules. The study explored the potential of Z-Ala-OH in contributing to advanced synthetic methods in peptide chemistry (Guibourdenche, Seebach, & Natt, 1997).

NMR Chemical Shifts in Protein Structure

Z-Ala-OH was referenced in a study about using NMR chemical shifts and quantum chemistry for protein structure refinement and prediction. This research underscores the importance of specific amino acids, including Z-Ala-OH, in understanding and predicting protein structures (Le, Pearson, Dios, & Oldfield, 1995).

Lithium-Salt Effects in Peptide Synthesis

A study investigated the influence of lithium salts on peptide-coupling reactions, using Z-Phe-OH and HCl•Ala-O(t-Bu) as models. This research provides insights into the role of Z-Ala-OH and its derivatives in the field of peptide synthesis and the effects of different salt additives on such processes (Thaler, Seebach, & Cardinaux, 1991).

Occupational Health and Safety in Green Building Construction

While not directly related to Z-Ala-his-OH, a study on occupational health and safety in green building construction developed a Holistic Z-numbers-based Risk Management Framework (HZRMF). This framework can be extrapolated to the broader context of chemical safety and handling in research involving compounds like this compound (Zhang & Mohandes, 2020).

Orientations Futures

The future directions of “Z-Ala-his-OH” research are promising. For instance, one study discussed the potential of the Ala-His-His peptide as a scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . Another direction could be the development of new photosensitizers with enhanced tumor selectivity .

Mécanisme D'action

Target of Action

Z-Ala-his-OH, also known as Z-Ala Prolinal, is a dipeptide that primarily targets the enzyme Prolyl endopeptidase Pep . This enzyme is found in the bacterium Myxococcus xanthus .

Mode of Action

It is known that dipeptides can interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The interaction between this compound and its target enzyme could lead to changes in the enzyme’s activity, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

Given its target, it is likely that this compound influences the pathways involving prolyl endopeptidase pep . This enzyme plays a role in the breakdown of proline-containing peptides, suggesting that this compound could affect peptide metabolism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with Prolyl endopeptidase Pep . By influencing this enzyme’s activity, this compound could potentially affect various cellular processes, including peptide metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .

Propriétés

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPCRFFMGCXYQW-FZMZJTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

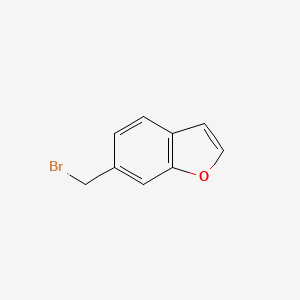

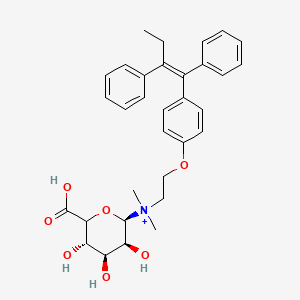

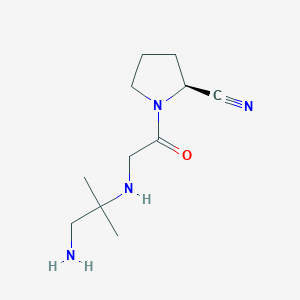

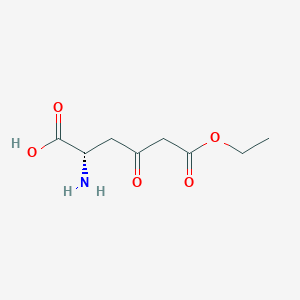

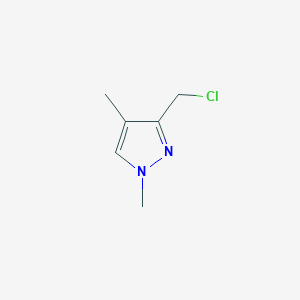

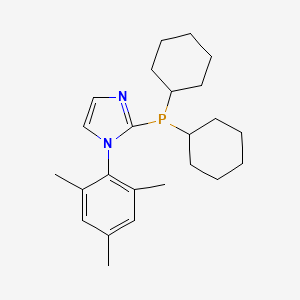

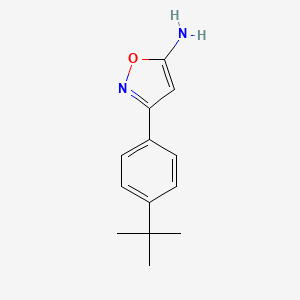

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)

![2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3284911.png)

![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)

![N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide](/img/structure/B3284988.png)